molecular formula C9H11F2N3O4S B13312790 N-(3-Amino-2,2-difluoropropyl)-4-nitrobenzene-1-sulfonamide

N-(3-Amino-2,2-difluoropropyl)-4-nitrobenzene-1-sulfonamide

Cat. No.: B13312790
M. Wt: 295.27 g/mol
InChI Key: GQQKLDZQKVBKPR-UHFFFAOYSA-N
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Description

N-(3-Amino-2,2-difluoropropyl)-4-nitrobenzene-1-sulfonamide is a fluorinated organic compound with significant potential in various scientific fields. Its unique structure, which includes both amino and nitro functional groups, along with fluorine atoms, makes it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-2,2-difluoropropyl)-4-nitrobenzene-1-sulfonamide typically involves multiple steps. One common method starts with the reaction of 4-nitrobenzenesulfonyl chloride with 3-amino-2,2-difluoropropylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

For industrial-scale production, the process may be optimized to increase yield and purity. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-2,2-difluoropropyl)-4-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The amino group can be oxidized to a nitroso or nitro group using oxidizing agents like potassium permanganate or hydrogen peroxide.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Bases: Triethylamine, sodium hydroxide.

    Solvents: Dichloromethane, tetrahydrofuran.

Major Products

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of nitroso or nitro derivatives.

Scientific Research Applications

N-(3-Amino-2,2-difluoropropyl)-4-nitrobenzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials, particularly those requiring fluorinated components.

Mechanism of Action

The mechanism of action of N-(3-Amino-2,2-difluoropropyl)-4-nitrobenzene-1-sulfonamide depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors through its amino and nitro groups, potentially inhibiting or modifying their activity. The fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable tool in drug development.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Amino-2,2-difluoropropyl)-2-methanesulfonylpropanamide
  • N-(3-Amino-2,2-difluoropropyl)-4-(trifluoromethyl)pyrimidin-2-amine
  • N-(3-Amino-2,2-difluoropropyl)-2-(difluoromethyl)-4-nitroaniline

Uniqueness

N-(3-Amino-2,2-difluoropropyl)-4-nitrobenzene-1-sulfonamide stands out due to its combination of amino, nitro, and sulfonamide groups, along with the presence of fluorine atoms. This unique structure imparts distinct chemical properties, such as increased stability and reactivity, making it a versatile compound for various applications.

Properties

Molecular Formula

C9H11F2N3O4S

Molecular Weight

295.27 g/mol

IUPAC Name

N-(3-amino-2,2-difluoropropyl)-4-nitrobenzenesulfonamide

InChI

InChI=1S/C9H11F2N3O4S/c10-9(11,5-12)6-13-19(17,18)8-3-1-7(2-4-8)14(15)16/h1-4,13H,5-6,12H2

InChI Key

GQQKLDZQKVBKPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NCC(CN)(F)F

Origin of Product

United States

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